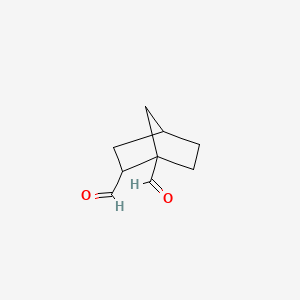
cis-5-Octenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Octenoic acid typically involves the use of olefin metathesis or hydroboration-oxidation reactions. One common method is the hydroboration-oxidation of 1-octene, which involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts such as palladium or rhodium to facilitate the addition of functional groups to the olefinic bond, followed by oxidation to form the carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
cis-5-Octenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Peracids, osmium tetroxide (OsO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), organometallic compounds
Major Products Formed
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carboxylic acid group.
Halogenated Compounds: Formed from substitution reactions.
Applications De Recherche Scientifique
cis-5-Octenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of cis-5-Octenoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
cis-5-Octenoic acid can be compared with other medium-chain fatty acids such as:
cis-5-Decenoic acid: Similar structure but with a longer carbon chain.
cis-5-Dodecenoic acid: Even longer carbon chain, affecting its physical and chemical properties.
cis-4-Octenoic acid: Double bond at a different position, leading to different reactivity and applications.
These compounds share similar chemical properties but differ in their chain length and position of the double bond, which can influence their reactivity and applications.
Propriétés
Numéro CAS |
41653-97-8 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(Z)-oct-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h3-4H,2,5-7H2,1H3,(H,9,10)/b4-3- |
Clé InChI |
RRGOKSYVAZDNKR-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCCC(=O)O |
SMILES canonique |
CCC=CCCCC(=O)O |
Point d'ébullition |
239.00 to 241.00 °C. @ 760.00 mm Hg |
Densité |
0.955-0.971 |
Description physique |
Solid Colourless liquid; Fatty, greasy aroma |
Solubilité |
slightly Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



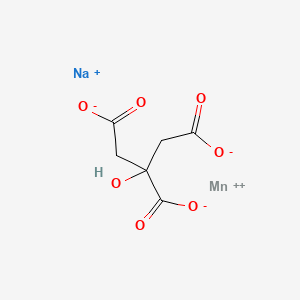



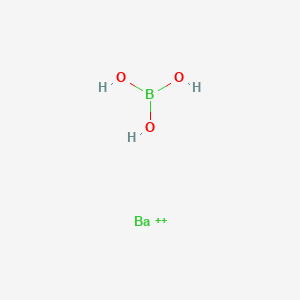
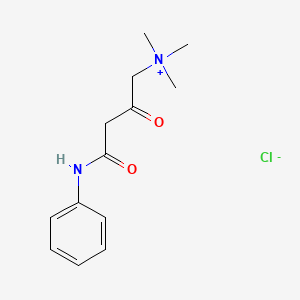


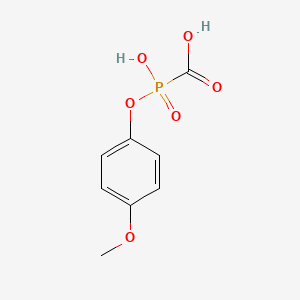

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)

